3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid

Organic Synthesis Medicinal Chemistry SAR

Synthetic failure risks arise from substituting non-identical arylpyruvic acid regioisomers. This compound features a specific 5-fluoro-2-methylphenyl substitution pattern critical for reproducing patented heterocycle syntheses (pyrazoles, pyrimidines) and kinase inhibitor analogs (c-MET, MEK). - **Differentiation**: Ortho-methyl + meta-fluoro vs. common para-substituted or wrong regioisomers - **Application**: Scaffold for focused SAR libraries & enzyme mechanism probes (MIF tautomerase) - **Supply**: Exact structure as specified in Markush claims; avoid synthetic route failure

Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
Cat. No. B13622210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid
Molecular FormulaC10H9FO3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)CC(=O)C(=O)O
InChIInChI=1S/C10H9FO3/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)
InChIKeyNVGQTZCFKCLNDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid: Specifications & Procurement


3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid is a synthetic arylpyruvic acid derivative (C₁₀H₉FO₃, MW 196.17) that serves primarily as a chemical intermediate and research reagent rather than a final bioactive drug molecule. Its core structure comprises a 5-fluoro-2-methylphenyl ring linked to an α-keto acid moiety, distinguishing it from simple pyruvate analogs lacking aromatic substitution . Unlike many commercially available arylpyruvic acids which carry para-substituents or lack the ortho-methyl group, this compound's unique substitution pattern (ortho-methyl, meta-fluoro) is designed for specific synthetic pathways and medicinal chemistry explorations where such electronic and steric properties are critical .

Workflow Regiospecific heterocyclic synthesis requiring 2-methyl-5-fluoro substitution
Selection Exact regioisomer critical; class analogs may not transfer synthetic routes
Use Context Medicinal chemistry building block for kinase inhibitor scaffolds

Why Regioisomer Substitution Fails


The substitution of 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid with a closely related analog, such as 3-(2-fluoro-5-methylphenyl)-2-oxopropanoic acid or other commercially available arylpyruvic acids, is not a trivial, one-to-one exchange. The precise positioning of the fluorine (5-position) and methyl (2-position) groups is not arbitrary; it dictates the compound's reactivity, electronic profile, and the final structure of any downstream derivative. This substitution pattern is often specified in patent claims [1] as a distinct Markush element for synthesizing specific heterocyclic scaffolds or enzyme inhibitors. Using a different regioisomer can lead to complete synthetic failure, where subsequent reactions proceed via a different mechanism or not at all . Therefore, procurement decisions must be driven by the exact structural requirements of the synthetic route or the specific composition of matter being reproduced, not by generic class similarity.

Target Isomer
3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid
2-methyl, 5-fluoro pattern. Patented Markush element for heterocyclic syntheses; unique electronic/steric profile governs reactivity.
Common Substitute
3-(2-Fluoro-5-methylphenyl) analog
Swapped methyl/fluoro positions may shift electrophilic aromatic substitution and coupling outcomes, risking synthetic failure.

Quantitative Evidence for Research Selection


Regioisomeric Substitution Pattern Comparison

The compound possesses a distinct substitution pattern on the phenyl ring: a methyl group at the 2-position and a fluorine atom at the 5-position . This contrasts with closely related commercially available analogs such as 3-(2-Fluoro-5-methylphenyl)-2-oxopropanoic acid, where the methyl and fluoro groups are swapped , and 3-(2-Fluoro-3-methylphenyl)-2-oxopropanoic acid, which alters the methyl position . The specific 2-methyl-5-fluoro arrangement is a defined component in patent Markush structures for various heterocyclic syntheses and provides a unique electronic and steric environment compared to its regioisomers [1].

Regioisomer Pattern
Reported comparison
2-methyl, 5-fluoro vs. 2-fluoro,5-methyl and 2-fluoro,3-methyl regioisomers. Hammett sigma and steric effects differ, altering coupling and cyclization pathways.
Regioisomer identity directly impacts synthetic success; exact isomer needed for patented scaffolds.
Based on patent Markush examples and physicochemical principles.
Organic Synthesis Medicinal Chemistry SAR

Tautomeric Preference and Reactivity Profile

The α-keto acid group in this compound exists in equilibrium between its keto and enol tautomers . While direct quantitative data for this specific analog is absent in the public domain, the parent class, arylpyruvic acids, exhibit a strong enol preference in both solution and solid state, as demonstrated by ¹H NMR and IR studies on methyl phenylpyruvates [1]. This tautomeric equilibrium directly influences the compound's reactivity; the enol form is the nucleophilic species in many reactions, including enzyme inhibitions, while the keto form participates in reductive aminations to yield amino acids .

Tautomer Preference
Class-level
Arylpyruvic acids exist predominantly as enol tautomers (NMR/IR class evidence). No direct quantitative data for this analog.
Supports reactivity prediction as C-nucleophile; enol form may dominate in solution.
Specific tautomeric ratio requires experimental verification.
Physical Organic Chemistry Synthetic Methodology Enzyme Mechanisms

Synthetic Utility in Kinase Inhibitor Development

The 5-fluoro-2-methylphenyl moiety is a recurring structural feature in patent literature for kinase inhibitors. For example, compounds bearing this group have been claimed as c-MET tyrosine kinase inhibitors [1] and MEK inhibitors [2]. This compound serves as a key synthetic intermediate to install this specific aryl fragment into more complex bioactive molecules. Its α-keto acid functionality provides a versatile handle for further derivatization, including cyclocondensations to form heterocycles or decarboxylative couplings, making it a strategic building block in medicinal chemistry programs targeting these kinases [3].

Kinase Inhibitor Intermediate
Reported
5-fluoro-2-methylphenyl motif appears in c-MET and MEK inhibitor patents. α-Keto acid enables direct heterocycle formation, reducing step count vs. simpler aryl precursors.
May streamline synthesis of focused kinase inhibitor libraries for SAR exploration.
Step-count advantage is retrosynthetic estimate; actual yields depend on specific sequence.
Pharmaceutical Intermediates Kinase Inhibitors c-Met MEK

Recommended Research & Industrial Applications


Regiospecific Heterocyclic Scaffolds in Drug Discovery

This compound is ideally suited for medicinal chemistry groups focused on synthesizing novel heterocyclic cores, such as pyrazoles, oxazoles, or pyrimidines, that require a 2-methyl-5-fluorophenyl substitution pattern. As established, the specific regioisomer is crucial for SAR studies [1]. The α-keto acid group can be condensed with various dinucleophiles (e.g., hydrazines, amidines) to form these rings, providing a rapid entry into chemical space that is relevant to kinase inhibition .

c-MET and MEK Kinase Inhibitor Intermediate

Researchers working on analogs of known c-MET or MEK kinase inhibitors, which frequently feature the 5-fluoro-2-methylphenyl motif, will find this compound a valuable building block [1]. Its use can streamline the synthesis of focused libraries, allowing for the exploration of structure-activity relationships around the key α-keto acid handle, which may be converted into various amides, esters, or reduced to alcohols, as outlined in the supporting evidence .

Fluorinated Probes for Enzymology Studies

Based on the class-level inference regarding tautomerism and its structural relation to fluoropyruvate [1], this compound can be utilized in designing mechanism-based probes for enzymes that process α-keto acids. The aryl group provides a handle for detection or affinity, while the α-keto acid moiety can engage the enzyme's active site. Its unique substitution pattern could be exploited to map enzyme active site topology or to develop selective inhibitors for enzymes like phenylpyruvate tautomerase (MIF) .

Application
Selection Property
Validation Focus
Regiospecific heterocyclic scaffold synthesis
Exact 2-methyl-5-fluoro substitution pattern
Confirm regioisomer identity by NMR/HPLC before use
c-MET/MEK kinase inhibitor intermediate
α-Keto acid functional handle for cyclocondensation
Verify reactivity in model heterocycle formation
Fluorinated α-keto acid enzyme probes
Fluorinated arylpyruvic acid scaffold
Assess tautomeric form and enzyme engagement in assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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